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Introduction
ICT10336 is a novel hypoxia-activated prodrug of the potent and selective Ataxia

Telangiectasia and Rad3-related (ATR) kinase inhibitor, AZD6738 (also known as ceralasertib).

[1][2][3] ATR is a critical regulator of the DNA Damage Response (DDR), a network of

pathways essential for maintaining genomic integrity.[4] Many cancer cells exhibit heightened

reliance on the ATR pathway due to oncogene-induced replication stress and defects in other

DDR pathways, making ATR a compelling therapeutic target.[4]

The design of ICT10336 as a hypoxia-activated prodrug allows for the targeted release of its

active form, AZD6738, specifically within the hypoxic microenvironment characteristic of many

solid tumors.[2][3] This targeted delivery strategy aims to enhance the therapeutic index by

maximizing anti-tumor activity while minimizing systemic toxicity.[2] Preclinical evidence

strongly supports the synergistic potential of combining ATR inhibitors with various anti-cancer

agents that induce DNA damage or replication stress.[1][5][6] These application notes provide a

comprehensive overview of the preclinical rationale and detailed protocols for investigating the

combination of ICT10336 with other anti-cancer agents.

Mechanism of Action and Combination Rationale
Under hypoxic conditions, ICT10336 is metabolized by cytochrome P450 oxidoreductase

(CYPOR) to release AZD6738.[3] AZD6738 then inhibits ATR, which in turn abrogates the
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G2/M cell cycle checkpoint and hinders DNA repair.[1][5] This disruption of the DDR renders

cancer cells more susceptible to the cytotoxic effects of DNA-damaging agents.

Hypoxic Tumor Microenvironment

Cancer Cell

ICT10336 (Prodrug)

CYPOR

Activation

AZD6738 (Active Drug)

ATR

Inhibition

Release

CHK1

Phosphorylation

G2/M Checkpoint

Activation

DNA Repair

Activation

Apoptosis

Abrogation leads to Inhibition leads to

Chemotherapy/RT

DNA Damage &
 Replication Stress

PARP Inhibitor

Activation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://aacrjournals.org/cancerres/article/82/6/1140/682067/ATR-Inhibitor-AZD6738-Ceralasertib-Exerts
https://pubmed.ncbi.nlm.nih.gov/35078817/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Mechanism of ICT10336 and combination therapy.

The primary rationale for combining ICT10336 with other anti-cancer agents is to induce

synthetic lethality. By inhibiting the ATR-mediated DDR with AZD6738, cancer cells become

exquisitely sensitive to the DNA damage induced by:

Chemotherapy (e.g., platinum agents, topoisomerase inhibitors): These agents cause DNA

lesions that activate ATR. Inhibition of ATR prevents the repair of this damage, leading to cell

death.[6][7]

PARP Inhibitors (e.g., olaparib): In cancers with deficiencies in homologous recombination

(e.g., BRCA mutations), PARP inhibition leads to the accumulation of single-strand breaks

that collapse replication forks, a process highly dependent on ATR for resolution.[1][8] The

combination of a PARP inhibitor and an ATR inhibitor can be synergistic even in homologous

recombination proficient tumors.[9]

Radiotherapy: Induces DNA double-strand breaks, activating the DDR. ATR inhibition can

radiosensitize tumor cells.

Immunotherapy: Preclinical studies with other hypoxia-activated prodrugs suggest that

targeting hypoxic regions can modulate the tumor immune microenvironment, potentially

enhancing the efficacy of immune checkpoint inhibitors.[10]

Quantitative Data Summary of Preclinical
Combination Studies with AZD6738 (ceralasertib)
The following tables summarize key quantitative data from preclinical studies investigating the

combination of AZD6738 with other anti-cancer agents.

Table 1: In Vitro Synergy of AZD6738 in Combination with Chemotherapy and PARP Inhibitors

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15619202?utm_src=pdf-body-img
https://www.benchchem.com/product/b15619202?utm_src=pdf-body
https://www.benchchem.com/product/b15619202?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7865398/
https://aacrjournals.org/cancerres/article/82/6/1140/682067/ATR-Inhibitor-AZD6738-Ceralasertib-Exerts
https://pmc.ncbi.nlm.nih.gov/articles/PMC8437220/
https://aacrjournals.org/mct/article/22/12_Supplement/B058/730328/Abstract-B058-Combination-of-the-PARP1-selective
https://jitc.bmj.com/content/12/Suppl_2/A806.info
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer Type Cell Line(s)
Combination
Agent

Observed
Effect

Reference(s)

Ovarian Cancer

Chemotherapy-

resistant and -

sensitive lines

Belotecan

(Topoisomerase I

inhibitor)

Synergistic anti-

proliferative

activity

[7]

Biliary Tract

Cancer
SNU478 Cisplatin

Synergistic

effects in colony-

forming assays

[11]

Ewing Sarcoma A673

SN38 (active

metabolite of

Irinotecan)

Low-dose SN38

sensitized cells

to AZD6738 +

PARP inhibitor

[12]

Multiple Cancer

Types

Panel of 114 cell

lines

AZD5305

(PARP1-

selective

inhibitor)

More effective

than single

agents in ~32%

of cell lines

[9]

Ovarian Cancer
Recurrent

models

Olaparib (PARP

inhibitor)

Synergistically

decreased cell

viability

[13]

Table 2: In Vivo Efficacy of AZD6738 in Combination with Chemotherapy and PARP Inhibitors
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Cancer
Type

Model
Combinatio
n Agent

Dosing
Schedule

Key
Findings

Reference(s
)

Triple-

Negative

Breast

Cancer

(TNBC)

BRCA2-

mutant PDX
Olaparib

AZD6738

(daily, 3-5

days/week) +

Olaparib

Complete

tumor

regression

[1][5]

TNBC

BRCA wild-

type

Xenograft

Olaparib

AZD6738

(twice daily) +

increased

Olaparib

dose

Complete

tumor

regression

[1][5]

Head and

Neck Cancer

FaDu ATM-

KO Xenograft
Olaparib

AZD6738 (3

days on/4

days off) +

Olaparib

Enhanced

anti-tumor

effect

[14]

Ovarian

Cancer

Chemotherap

y-resistant

Xenograft

Belotecan Not specified

Synergistic

tumor

inhibition

[7]

Biliary Tract

Cancer

SNU478

Xenograft
Cisplatin Not specified

More potent

tumor growth

inhibition than

monotherapy

[11]

TNBC
PDX murine

model
Carboplatin

AZD6738 (25

mg/kg for 3

days) +

Carboplatin

(concurrently

on day 1)

Optimal

tumor control
[15]
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The following protocols provide a framework for the preclinical evaluation of ICT10336 in

combination with other anti-cancer agents.

Protocol 1: In Vitro Cell Viability and Synergy
Assessment
This protocol is designed to determine the cytotoxic effects of monotherapy and combination

treatments and to quantify the degree of synergy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15619202#combining-ict10336-with-other-anti-
cancer-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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